molecular formula C16H9Cl3N2O2 B2751129 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477712-07-5

5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2751129
CAS No.: 477712-07-5
M. Wt: 367.61
InChI Key: WBZADUUTMZIYAU-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone or β-keto ester to form the pyrazole ring.

    Substitution Reactions: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved by reacting the pyrazole intermediate with chlorobenzene derivatives under Friedel-Crafts conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the chlorophenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorophenyl groups and the pyrazole ring can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the additional chlorination on the phenyl ring.

    5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with different substitution patterns on the phenyl rings.

Uniqueness

5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific arrangement of chlorophenyl groups, which can influence its reactivity and interactions. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for it in various fields.

Properties

IUPAC Name

5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O2/c17-11-4-2-1-3-10(11)15-8-14(16(22)23)20-21(15)9-5-6-12(18)13(19)7-9/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZADUUTMZIYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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